

An In-depth Technical Guide to 2-Propionamidobenzoic Acid

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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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Introduction

2-Propionamidobenzoic acid, systematically known as 2-(propanoylamino)benzoic acid or N-propionyl anthranilic acid, is a chemical compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Identity and Structure

The definitive identification of **2-Propionamidobenzoic acid** is crucial for any research or developmental work.

CAS Number: 19165-26-5[1]

Molecular Formula: C₁₀H₁₁NO₃[1]

Molecular Weight: 193.20 g/mol [1]

IUPAC Name: 2-(propionylamino)benzoic acid

Synonyms: N-propionyl anthranilic acid, 2-(propanoylamino)benzoic acid

The molecular structure consists of a benzoic acid core with a propionamido group attached at the ortho (2-) position.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Propionamidobenzoic acid** is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.20 g/mol	[1]
CAS Number	19165-26-5	[1]

Further experimental and computational data are required to populate a more comprehensive table of properties.

Experimental Protocols: Synthesis of 2-Propionamidobenzoic Acid

The synthesis of **2-Propionamidobenzoic acid** is typically achieved through the acylation of anthranilic acid. Below is a detailed experimental protocol.

Objective: To synthesize **2-Propionamidobenzoic acid** from anthranilic acid and propionyl chloride.

Materials:

- Anthranilic acid (2-aminobenzoic acid)
- Propionyl chloride
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)

- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

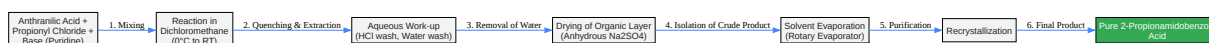
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of anthranilic acid in a suitable solvent such as dichloromethane.
- **Addition of Base:** Add an equimolar amount of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.
- **Acylation:** Cool the mixture in an ice bath. Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel with continuous stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with dilute hydrochloric acid to remove excess pyridine, and then with distilled water.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Isolation of Product:**
 - Filter off the drying agent.

- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Propionamidobenzoic acid**.
- Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy (^1H and ^{13}C), and infrared (IR) spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Propionamidobenzoic acid**.



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Caption: General workflow for the synthesis of **2-Propionamidobenzoic acid**.

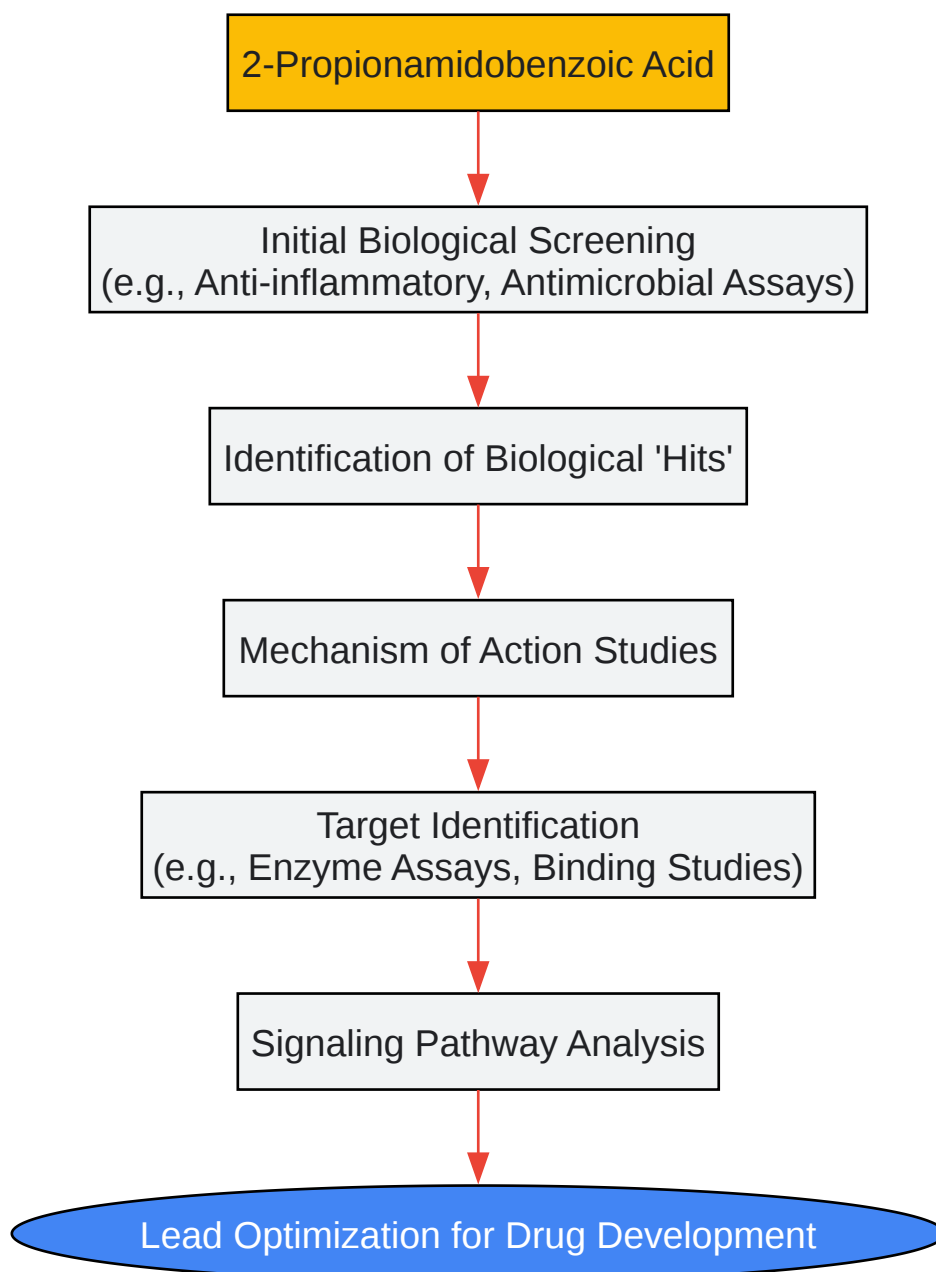
Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathway involvement of **2-Propionamidobenzoic acid** is not widely published, derivatives of its parent molecule, anthranilic acid, have been investigated for various pharmacological properties. For instance, some N-acyl derivatives of anthranilic acid have been explored for their potential anti-inflammatory and analgesic effects.[2] Furthermore, benzoic acid and its derivatives are known for their antimicrobial properties.[3]

Future research may elucidate specific protein targets or signaling cascades modulated by **2-Propionamidobenzoic acid**. A logical starting point for such investigations would be to screen the compound in assays related to inflammation, pain, and microbial growth, based on the activities of structurally similar molecules.

Logical Relationship for Investigating Biological Activity

The diagram below outlines a logical approach for the initial investigation of the biological activity of **2-Propionamidobenzoic acid**.



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Caption: Logical workflow for investigating the biological activity of a novel compound.

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References

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- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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